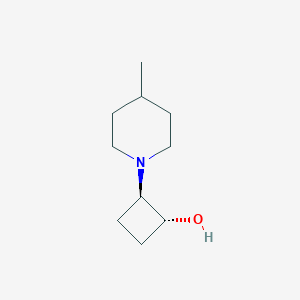![molecular formula C14H20FN B1485701 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline CAS No. 2165655-59-2](/img/structure/B1485701.png)
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline
Vue d'ensemble
Description
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline (EFCH) is an organic compound with a wide range of scientific applications. EFCH has been studied extensively in the fields of organic synthesis, biochemistry, and physiology, and is considered a valuable tool in laboratory experiments.
Applications De Recherche Scientifique
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has a wide range of scientific research applications. It has been studied extensively in the fields of organic synthesis, biochemistry, and physiology. In organic synthesis, this compound can be used as a reagent in the synthesis of various compounds. In biochemistry, this compound can be used to study the structure and function of proteins. In physiology, this compound can be used to study the effects of drugs on the body. This compound is also used in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
The mechanism of action of 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline is not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the metabolism of drugs. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. This compound also inhibits the activity of other enzymes involved in drug metabolism, including cytochrome P450 reductase and cytochrome b5.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. This compound has also been shown to inhibit the activity of other enzymes involved in drug metabolism, including cytochrome P450 reductase and cytochrome b5. In vivo, this compound has been shown to reduce the metabolism of certain drugs, leading to increased bioavailability and efficacy. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has several advantages for laboratory experiments. It is relatively easy to synthesize, has a wide range of scientific research applications, and is relatively inexpensive. Additionally, this compound has been shown to inhibit the activity of important enzymes involved in drug metabolism, making it an ideal tool for studying the effects of drugs on the body.
However, this compound has some limitations. It is not water-soluble, making it difficult to work with in aqueous solutions. Additionally, this compound has been shown to have some toxic effects, so it should be handled with care.
Orientations Futures
There are a number of potential future directions for 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline. One potential direction is to further investigate its mechanism of action and its effects on drug metabolism. Additionally, this compound could be used to study the effects of drugs on various diseases, such as cancer, diabetes, and heart disease. This compound could also be used to develop new drugs or to improve existing drugs. Finally, this compound could be used to study the effects of environmental toxins on the body.
Propriétés
IUPAC Name |
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15/h7-10,13-14,16H,2-6H2,1H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTFYVHAWJJQND-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCCCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N[C@@H]2CCCC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(Propan-2-yl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485618.png)
![1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485619.png)
![trans-2-[(3-Ethoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485621.png)
![trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485622.png)
![tert-butyl N-{1-[(1-hydroxycyclobutyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1485627.png)
![trans-2-{[2-(4-Fluorophenyl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485629.png)

![1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485631.png)
![trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485632.png)
![trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B1485634.png)
![trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol](/img/structure/B1485637.png)
![trans-2-[2-(2-Fluorophenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485638.png)
![trans-2-[4-(Propan-2-yl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485639.png)
![trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485640.png)